Cas no 1540941-66-9 (3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one)

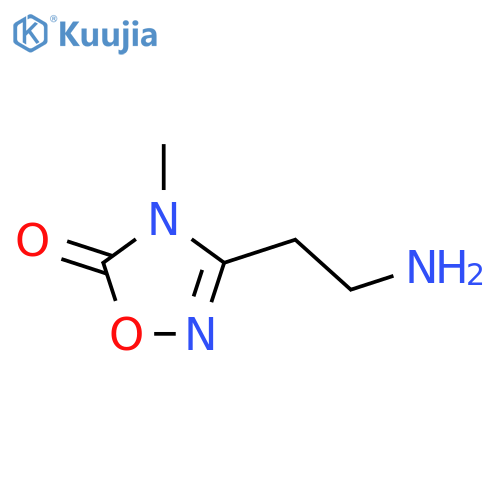

1540941-66-9 structure

商品名:3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one

3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one 化学的及び物理的性質

名前と識別子

-

- 1540941-66-9

- EN300-7197049

- 3-(2-aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one

- 3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one

-

- インチ: 1S/C5H9N3O2/c1-8-4(2-3-6)7-10-5(8)9/h2-3,6H2,1H3

- InChIKey: SXNPHTLGOWLKIJ-UHFFFAOYSA-N

- ほほえんだ: O1C(N(C)C(CCN)=N1)=O

計算された属性

- せいみつぶんしりょう: 143.069476538g/mol

- どういたいしつりょう: 143.069476538g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 178

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.1

- トポロジー分子極性表面積: 67.9Ų

3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7197049-0.25g |

3-(2-aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one |

1540941-66-9 | 95.0% | 0.25g |

$906.0 | 2025-03-12 | |

| Enamine | EN300-7197049-0.05g |

3-(2-aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one |

1540941-66-9 | 95.0% | 0.05g |

$827.0 | 2025-03-12 | |

| Enamine | EN300-7197049-0.1g |

3-(2-aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one |

1540941-66-9 | 95.0% | 0.1g |

$867.0 | 2025-03-12 | |

| Enamine | EN300-7197049-2.5g |

3-(2-aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one |

1540941-66-9 | 95.0% | 2.5g |

$1931.0 | 2025-03-12 | |

| Enamine | EN300-7197049-10.0g |

3-(2-aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one |

1540941-66-9 | 95.0% | 10.0g |

$4236.0 | 2025-03-12 | |

| Enamine | EN300-7197049-0.5g |

3-(2-aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one |

1540941-66-9 | 95.0% | 0.5g |

$946.0 | 2025-03-12 | |

| Enamine | EN300-7197049-1.0g |

3-(2-aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one |

1540941-66-9 | 95.0% | 1.0g |

$986.0 | 2025-03-12 | |

| Enamine | EN300-7197049-5.0g |

3-(2-aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one |

1540941-66-9 | 95.0% | 5.0g |

$2858.0 | 2025-03-12 |

3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one 関連文献

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

1540941-66-9 (3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one) 関連製品

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量